Deltorphin I: A Technical Guide to its Discovery, Origin, and Characterization
Deltorphin I: A Technical Guide to its Discovery, Origin, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, origin, and biochemical characterization of Deltorphin I, a potent and highly selective delta-opioid receptor agonist isolated from the skin of frogs belonging to the genus Phyllomedusa.
Introduction
Deltorphin I is a naturally occurring heptapeptide with the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂.[1] It was discovered as part of a family of "deltorphins," so named for their exceptional affinity and selectivity for the delta (δ)-opioid receptor.[2][3] Found in the skin secretions of the Amazonian frog Phyllomedusa bicolor, Deltorphin I and its congeners represent a fascinating example of natural product drug discovery, offering a unique molecular scaffold for the development of novel analgesics and other therapeutics targeting the delta-opioid system.[2][4][5] What makes Deltorphin I particularly remarkable is the presence of a D-alanine residue at the second position, a feature that is not directly encoded in the genetic template and arises from a post-translational modification of an L-alanine residue.[6] This modification is crucial for its high receptor affinity and selectivity.
Discovery and Origin
The discovery of Deltorphin I was the culmination of research into the rich variety of bioactive peptides present in the skin of Phyllomedusa frogs.[2][4] These frogs produce a complex mixture of peptides as a chemical defense mechanism. The initial identification of deltorphins was guided by the investigation of the genetic precursors of another related peptide, dermorphin. Analysis of a cDNA library from the skin of Phyllomedusa sauvagei suggested the existence of other, related peptides.[6] Subsequently, extracts from the skin of Phyllomedusa bicolor were found to contain two such peptides, [D-Ala²]deltorphin I and II.[2]
Biosynthesis and the D-Amino Acid Enigma
The presence of a D-amino acid in a peptide of ribosomal origin is a rare and intriguing phenomenon. Genetic analysis of the precursors for Deltorphin I, deduced from cloned cDNAs from the skin of Phyllomedusa bicolor, revealed that the codon for the D-alanine at position 2 is, in fact, a standard codon for L-alanine (GCG).[6] This discovery provided conclusive evidence for a post-translational enzymatic conversion of an L-amino acid to its D-isomer within the peptide chain. This process is critical for the peptide's biological activity, as the L-alanine-containing counterpart of Deltorphin I is significantly less active.
Physicochemical and Pharmacological Properties
Deltorphin I is a linear heptapeptide with a C-terminal amidation. Its structure and properties are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ |
| Molecular Formula | C₃₇H₅₂N₈O₁₀ |
| Molecular Weight | 768.87 g/mol |
| CAS Number | 122752-15-2 |
| Receptor Target | Delta-opioid receptor (δOR) |
| Activity | Potent and highly selective agonist |
Quantitative Data Summary
The following tables summarize the quantitative data regarding the binding affinity and functional potency of Deltorphin I and its derivatives.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Kᵢ (nM) | K D (nM) | Selectivity (μ/δ Kᵢ ratio) | Reference |
| [¹²⁵I][D-Ala²]deltorphin-I | δ-opioid | - | 0.5 | 1388 | [7] |
| Deltorphin A (analog) | δ-opioid | - | - | High | [8] |
Table 2: In Vitro and In Vivo Potency
| Assay | Compound | EC₅₀ / ED₅₀ | Conditions | Reference |
| [³⁵S]GTPγS Binding | NFEPP (pH-dependent agonist) | Log EC₅₀ = -6.94 (pH 6.5) | HEK293 cells expressing MOR | [9] |
| Tail-Flick Test | Deltorphin I-5-methoxytryptamine | Effective at 5, 50 nmol/kg (i.c.v.) | Mice | [10] |
| Tail-Flick Test | Deltorphin I | 20 µ g/mouse | Mice | [11] |
| Tail-Immersion Test | Deltorphin analogs (DK-4, DEL-6) | Effective at 5, 10, 20 nmol (i.c.v.) | Rats | [12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation, characterization, and functional analysis of Deltorphin I.
Isolation of Deltorphin I from Phyllomedusa bicolor Skin
This protocol is a synthesized procedure based on established methods for purifying peptides from amphibian skin.
-
Extraction:
-
Excise the dorsal skin of Phyllomedusa bicolor and immediately immerse in methanol.
-
Homogenize the skin in methanol and then centrifuge to pellet the tissue debris.
-
Collect the supernatant and dry it under vacuum.
-
Re-dissolve the dried extract in a minimal volume of 0.1% trifluoroacetic acid (TFA) in water.
-
-
Partial Purification:
-
Apply the re-dissolved extract to a C18 Sep-Pak cartridge pre-equilibrated with 0.1% TFA.
-
Wash the cartridge with 0.1% TFA to remove salts and hydrophilic impurities.
-
Elute the peptides with a stepwise gradient of acetonitrile in 0.1% TFA (e.g., 20%, 40%, 60%, 80% acetonitrile).
-
Collect the fractions and dry them under vacuum.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Re-dissolve the dried fractions from the Sep-Pak elution in 0.1% TFA.
-
Inject the sample onto a semi-preparative C18 RP-HPLC column (e.g., Vydac 218TP510).
-
Elute the peptides using a linear gradient of acetonitrile in 0.1% TFA. A typical gradient would be from 10% to 60% acetonitrile over 60 minutes at a flow rate of 2 ml/min.
-
Monitor the elution profile by measuring the absorbance at 214 nm and 280 nm.
-
Collect the fractions corresponding to the peaks of interest.
-
Perform analytical RP-HPLC on the collected fractions to assess their purity.
-
Pool the pure fractions containing Deltorphin I and lyophilize.
-
Structural Characterization
-
Hydrolyze a small aliquot of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Dry the hydrolysate to remove the HCl.
-
Derivatize the amino acids with a suitable reagent (e.g., phenylisothiocyanate).
-
Separate and quantify the derivatized amino acids using RP-HPLC.
-
Dansylation of the N-terminal amino acid:
-
Dissolve the peptide in 50 mM sodium bicarbonate.
-
Add dansyl chloride in acetone and incubate in the dark.
-
Hydrolyze the dansylated peptide in 6 M HCl.
-
Identify the N-terminal dansyl-amino acid by two-dimensional thin-layer chromatography on polyamide plates.
-
-
Edman Degradation Cycle:
-
Couple the peptide with phenylisothiocyanate (PITC) in a pyridine/water mixture.
-
Dry the sample thoroughly.
-
Perform the cleavage step with anhydrous trifluoroacetic acid (TFA) to release the N-terminal amino acid as a thiazolinone derivative.
-
Extract the thiazolinone with an organic solvent.
-
Take a small aliquot of the remaining peptide for the next round of N-terminal analysis by dansylation.
-
Repeat the cycle to determine the sequence.
-
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Deltorphin I for the delta-opioid receptor.
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand ([¹²⁵I][D-Ala²]deltorphin-I) at a concentration close to its K D, and varying concentrations of unlabeled Deltorphin I or other competing ligands.
-
For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of a non-radioactive, high-affinity ligand (e.g., naloxone).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ and Kᵢ values by non-linear regression analysis.
-
Functional Assay: [³⁵S]GTPγS Binding
This assay measures the activation of G-proteins coupled to the delta-opioid receptor upon agonist binding.
-
Assay Components:
-
Membrane preparation expressing delta-opioid receptors.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (10 µM).
-
[³⁵S]GTPγS (0.05-0.1 nM).
-
Deltorphin I at various concentrations.
-
-
Procedure:
-
In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of Deltorphin I.
-
Pre-incubate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the agonist-stimulated [³⁵S]GTPγS binding and calculate the EC₅₀ and Eₘₐₓ values.
-
In Vivo Analgesia Assay: Mouse Tail-Flick Test
This assay assesses the analgesic properties of Deltorphin I in a rodent model.
-
Animals: Male mice (e.g., Kunming strain, 20-25 g).
-
Procedure:
-
Administer Deltorphin I or a vehicle control via the desired route (e.g., intracerebroventricularly, intravenously, or subcutaneously).
-
At various time points after administration, measure the tail-flick latency.
-
Focus a beam of radiant heat onto the ventral surface of the mouse's tail.
-
Record the time it takes for the mouse to flick its tail away from the heat source.
-
A cut-off time is used to prevent tissue damage.
-
An increase in the tail-flick latency compared to the vehicle control indicates an analgesic effect.
-
Determine the dose-response relationship and calculate the ED₅₀.
-
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway of Deltorphin I and the workflows of the key experimental procedures.
Caption: Signaling pathway of Deltorphin I at the delta-opioid receptor.
References
- 1. Deltorphin I - Wikipedia [en.wikipedia.org]
- 2. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of two dermorphins from skin extracts of the Amazonian frog Phyllomedusa bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cDNAs encoding [D-Ala2]deltorphin precursors from skin of Phyllomedusa bicolor also contain genetic information for three dermorphin-related opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of deltorphin with opioid receptors: molecular determinants for affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist NFEPP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preliminary analgesic properties of deltorphin-5-methoxytryptamine chimeric opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
